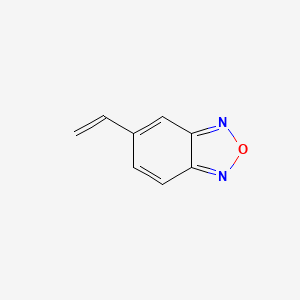![molecular formula C21H26N4O3 B8761405 2-[4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B8761405.png)
2-[4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
準備方法
The synthesis of 2-[4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone involves several steps:
Isoxazole Formation: The isoxazole ring can be synthesized using metal-free synthetic routes, which are eco-friendly and avoid the use of toxic metals.
Piperazine Derivative Formation:
Final Coupling: The final step involves coupling the isoxazole and piperazine derivatives under specific reaction conditions to form the target compound.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.
化学反応の分析
2-[4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biological Research: It is used in various biological assays to study its effects on different biological targets and pathways.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-[4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2-[4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone can be compared with other similar compounds, such as:
(5-Methyl-3-phenylisoxazol-4-yl)methanol: This compound has a similar isoxazole ring but differs in the functional groups attached to it.
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol: Another similar compound with different substituents on the isoxazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C21H26N4O3 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
2-[4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C21H26N4O3/c1-16-19(20(22-28-16)17-7-3-2-4-8-17)21(27)25-13-11-23(12-14-25)15-18(26)24-9-5-6-10-24/h2-4,7-8H,5-6,9-15H2,1H3 |
InChIキー |
HWCYMTPFVVPEIR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)CC(=O)N4CCCC4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene](/img/structure/B8761325.png)
![4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol](/img/structure/B8761331.png)












